2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide
Description
2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide is a heterocyclic acetamide derivative featuring a fused thiazolo[3,2-a]pyrimidinone core. The N-(3-phenylpropyl)acetamide side chain enhances lipophilicity, likely influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-15(18-9-4-7-13-5-2-1-3-6-13)11-14-12-23-17-19-10-8-16(22)20(14)17/h1-3,5-6,8,10,14H,4,7,9,11-12H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERUZTHPMHCXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Condensation
A pivotal method for constructing the thiazolo[3,2-a]pyrimidine core derives from adaptations of the one-pot synthesis reported for analogous derivatives. The protocol involves:
- Reactants : 2-Aminothiazole, substituted aldehydes (e.g., cinnamaldehyde for phenylpropyl introduction), acetoacetate esters, and ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide).
- Conditions : Reflux in ethanol at 80°C for 6–8 hours, followed by recrystallization from ethanol/water (7:3 v/v).
- Mechanism : Sequential Knoevenagel condensation, Michael addition, and cyclodehydration (Fig. 1A).
Key Modification : To introduce the 3-phenylpropyl moiety, cinnamaldehyde serves as the aldehyde component, enabling in situ formation of the γ-phenylpropanal intermediate. This approach avoids post-cyclization functionalization but requires precise stoichiometry (1:1.2:1 molar ratio of 2-aminothiazole:cinnamaldehyde:ethyl acetoacetate).
Cyclization of 2-Phenacylthio-Dihydropyrimidines
An alternative route employs intramolecular cyclization of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA):
- Synthesis of Precursor : 2-Phenacylthio-dihydropyrimidine is prepared via reaction of thiourea with α-bromoacetophenone derivatives.
- Cyclization : Heating at 120°C in PPA for 2 hours induces ring closure, yielding the thiazolo[3,2-a]pyrimidine scaffold (Fig. 1B).
- Yield : Reported yields for analogous structures range from 68–82%.
Advantage : This method offers regioselective control, critical for positioning substituents at the 3-position of the thiazolo ring.
Introduction of the N-(3-Phenylpropyl)Acetamide Side Chain
Nucleophilic Substitution at the 3-Position
The acetamide side chain is introduced via nucleophilic acyl substitution:
- Chloroacetyl Intermediate : 3-Chloromethyl-thiazolo[3,2-a]pyrimidin-5-one is synthesized by treating the core with chloroacetyl chloride in dry dichloromethane (DCM) under nitrogen.
- Amination : Reaction with 3-phenylpropylamine in tetrahydrofuran (THF) at 0–5°C, catalyzed by triethylamine (TEA), yields the target acetamide (Fig. 2A).
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) achieves >95% purity.
Direct Coupling via Carbodiimide Chemistry
For advanced intermediates, coupling reagents enable efficient amide bond formation:
- Activation : 3-Carboxymethyl-thiazolo[3,2-a]pyrimidin-5-one is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
- Coupling : Addition of 3-phenylpropylamine at room temperature for 12 hours furnishes the acetamide.
- Yield : 78–85% after recrystallization from methanol.
Comparative Analysis of Synthetic Routes
Optimization Insights :
- The one-pot method minimizes steps but requires stringent stoichiometric control.
- PPA-mediated cyclization offers high regioselectivity but demands acid-stable intermediates.
- Carbodiimide coupling ensures high purity but involves cost-intensive reagents.
Mechanistic and Kinetic Considerations
Cyclization Kinetics
Studies on analogous systems reveal that the rate-determining step in PPA-mediated cyclization is the formation of the thiazole ring’s sulfur-carbon bond, with activation energies of ~45 kJ/mol.
Steric Effects of the 3-Phenylpropyl Group
The bulky N-(3-phenylpropyl) group necessitates:
- Dilute Reaction Conditions : To mitigate steric hindrance during amide coupling (optimal concentration: 0.1–0.2 M).
- Polar Aprotic Solvents : DMF or THF enhance solubility of the hydrophobic side chain.
Scalability and Industrial Feasibility
Pilot-Scale Adaptations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Aminothiazole | 120 |
| Cinnamaldehyde | 85 |
| 3-Phenylpropylamine | 450 |
| PPA | 65 |
The EDC/HOBt route incurs higher reagent costs (~$1,200/kg product) but offers superior purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The 3-phenylpropyl chain in the target compound balances lipophilicity, whereas bulkier groups (e.g., 3,3-diphenylpropyl in 40005) may hinder solubility .
Crystallographic and Conformational Analysis
highlights the importance of molecular conformation in crystalline stability. Key comparisons:
- N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide : Exhibits a 42.0° dihedral angle between benzene rings and anti-conformation of methyl/acetamide groups, stabilized by N–H···O and C–H···π interactions .
- Hypothesized Target Conformation: The fused thiazolo-pyrimidinone core would enforce planarity, reducing conformational flexibility compared to ’s compound. This rigidity may improve target selectivity but limit adaptability to binding sites.
Biological Activity
The compound 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide represents a novel class of thiazolo-pyrimidine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.39 g/mol. The structure consists of a thiazolo-pyrimidine core substituted with an acetamide and a phenylpropyl group, which may contribute to its biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial properties. For instance:
- Compound Testing : In a series of tests against common bacterial strains such as Escherichia coli and Staphylococcus aureus, certain thiazolo-pyrimidine derivatives demonstrated notable inhibition zones, suggesting effective antibacterial action .
| Compound | Target Bacteria | Inhibition Zone (mm) | IC50 (μM) |
|---|---|---|---|
| 1 | E. coli | 15 | 158.5 |
| 2 | S. aureus | 18 | 145.0 |
Anticancer Activity
Thiazolo-pyrimidine derivatives have also shown promise in cancer research:
- Cytotoxicity Studies : One study reported that the compound exhibited cytotoxic effects against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM . This suggests potential for development as an anticancer agent.
The mechanism by which thiazolo-pyrimidine derivatives exert their biological effects is not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Cellular Targets : The structural features allow for interaction with various cellular targets, potentially disrupting normal cellular functions.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of thiazolo-pyrimidine derivatives found that modifications to the acetamide group significantly influenced antibacterial potency, with certain derivatives achieving MIC values lower than standard antibiotics .
- Anticancer Screening : In vitro assays revealed that specific thiazolo-pyrimidine compounds induced apoptosis in cancer cell lines through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Q & A
Q. Critical Parameters :
- Reaction Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of sulfur-containing intermediates .
- Catalyst Selection : Bases like K₂CO₃ or acids like HCl modulate cyclization efficiency .
- Temperature Control : Cyclization steps often require reflux (80–100°C), while coupling reactions proceed at room temperature to avoid side reactions .
How is structural characterization of this compound performed using spectroscopic techniques?
Basic Research Focus
A combination of spectroscopic and analytical methods is employed:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies proton environments (e.g., thiazole NH at δ 10–12 ppm, aromatic protons from the phenylpropyl group at δ 7.2–7.5 ppm) and carbon backbone .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
Advanced Tip : X-ray crystallography can resolve stereochemical ambiguities in the thiazolopyrimidine core, though crystallization may require slow evaporation from DMSO/water .
What initial biological screening assays are recommended to evaluate its therapeutic potential?
Basic Research Focus
Priority assays depend on structural analogs (e.g., highlights antiviral/anti-inflammatory activities):
- Antiviral Screening : Plaque reduction assays against RNA viruses (e.g., influenza, SARS-CoV-2) to measure EC₅₀ values .
- Anti-Inflammatory Assays : COX-1/COX-2 inhibition via ELISA or fluorometric kits, comparing potency to NSAIDs like ibuprofen .
- Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HEK-293, HepG2) to determine IC₅₀ and selectivity indices .
Methodological Note : Use standardized protocols (e.g., NIH/WHO guidelines) to ensure reproducibility. Include positive controls (e.g., acyclovir for antiviral assays) .
What strategies optimize the structure-activity relationship (SAR) of thiazolo[3,2-a]pyrimidine derivatives?
Advanced Research Focus
SAR optimization involves systematic modifications:
- Core Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the pyrimidine C5 position to enhance electrophilic interactions with viral proteases .
- Side-Chain Variations : Replace the 3-phenylpropyl group with bulkier substituents (e.g., biphenyl or heteroaryl groups) to improve target binding affinity .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and metabolic stability .
Data-Driven Approach : Parallel synthesis and high-throughput screening (HTS) can rapidly generate SAR libraries. For example, notes that methylthio-phenyl analogs show 10-fold higher COX-2 inhibition than unsubstituted derivatives .
How can computational methods elucidate this compound’s mechanism of action?
Advanced Research Focus
Integrate computational and experimental tools:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets like viral polymerases or COX enzymes. For example, highlights docking studies to identify key hydrogen bonds with catalytic residues .
- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes and calculate binding free energies (MM-PBSA/GBSA) .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .
Validation : Cross-validate computational predictions with mutagenesis studies (e.g., alanine scanning of target residues) .
How can researchers address contradictions in reported biological activity data?
Advanced Research Focus
Contradictions often arise from assay variability or structural impurities:
- Standardized Assay Conditions : Adopt uniform protocols (e.g., fixed cell lines, serum concentrations) to minimize inter-lab variability. notes that COX inhibition assays vary by enzyme source (e.g., recombinant vs. tissue-derived) .
- Impurity Profiling : Use HPLC-MS to verify compound purity (>98%) and rule out side products (e.g., hydrolyzed acetamide derivatives) .
- Meta-Analysis : Pool data from multiple studies (e.g., systematic reviews) to identify trends. For example, phenylpropyl analogs may show divergent activities due to stereochemical differences .
Case Study : A 2023 study resolved discrepancies in antiviral IC₅₀ values by standardizing viral titers and cell viability endpoints .
What in vitro and in vivo models are suitable for pharmacokinetic profiling?
Q. Advanced Research Focus
- In Vitro :
- In Vivo :
- Rodent Pharmacokinetics : IV/PO administration in Sprague-Dawley rats to calculate AUC, Cmax, and clearance rates. notes thiazolo[3,2-a]pyrimidines often exhibit short t₁/₂ due to glucuronidation .
- Tissue Distribution : Radiolabeled compound tracking (¹⁴C or ³H) to quantify accumulation in target organs .
Optimization Strategy : Prodrug derivatization (e.g., esterification of the acetamide) can enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
